3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 3rd position and a nitro group at the 6th position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of hydrazones and chlorinated agents such as N-chlorosuccinimide (NCS) under mild conditions . Another approach utilizes microwave-mediated, catalyst-free synthesis, where enaminonitriles and benzohydrazides react in dry toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be employed.
Oxidation: Strong oxidizing agents may be used, although specific conditions are less frequently reported.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of 3-amino-6-nitro-[1,2,4]triazolo[4,3-a]pyridine.
Oxidation: Potential formation of oxidized derivatives, though specific products are less documented.
Scientific Research Applications
3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological molecules. The bromine atom may facilitate binding to specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a bromine atom and a nitro group on the triazolopyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPSLEVHBYTFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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